![molecular formula C15H9F6NO2 B4583998 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)
3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one" often involves the coupling of trifluoromethylated phenyl derivatives with various organic substrates. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under catalysis, followed by reduction with reductive iron and hydrochloric acid (Yin et al., 2005). Such methodologies underscore the importance of trifluoromethyl groups in enhancing the properties of the resulting compounds.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals intricate details about their geometry and electronic configuration. For example, the molecular structure of bis[(2E)-3-(2-furyl)prop-2-enoato]triphenylantimony showed that antimony is coordinated in a distorted trigonal bipyramid shape, highlighting the complex structural arrangements possible with furyl and phenyl derivatives (Kalistratova et al., 2016).
Chemical Reactions and Properties
The compound's reactivity and chemical properties are influenced by its functional groups and molecular structure. The presence of trifluoromethyl groups and the furyl ring contributes to its unique reactivity patterns. For instance, bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines efficiently, indicating the potential reactivity of similar compounds (Wang et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and mechanical strength, are crucial for their applications. The synthesis of novel fluorine-containing polyimides from related monomers resulted in materials with good solubility in polar organic solvents and excellent thermal stability, showcasing the potential of these compounds in high-performance applications (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, are pivotal in determining the applications of these materials. The study on the synthesis and NMR spectroscopic analysis of novel 5-methylfuryl-containing Schiff bases and related bis(aminophosphonates) sheds light on the compound's reactivity and potential for forming complex structures with interesting properties (Kraicheva et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopy
- Novel 5-methylfuryl-containing Schiff bases and corresponding bis(aminophosphonates) have been synthesized and characterized by elemental analysis, thin-layer chromatography (TLC), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, showcasing the utility of furfuryl and related groups in designing new compounds with potential applications in material science and catalysis (Kraicheva, Finocchiaro, & Failla, 2004).
Material Science Applications
- Highly fluorinated polyimides, synthesized using multitrifluoromethyl-substituted aromatic diamines, demonstrated excellent solubility, thermal stability, mechanical properties, low dielectric constants, low moisture absorptions, and high optical transparency. These properties indicate their potential in electronics and optoelectronics for applications requiring materials with specific dielectric and optical characteristics (Tao et al., 2009).
Catalysis
- The catalytic efficiency of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines highlights the significance of trifluoromethyl groups in enhancing catalytic processes. This research suggests potential applications in synthesizing amide bonds, crucial in various chemical industries (Wang, Lu, & Ishihara, 2018).
Biocatalysis
- Burkholderia cenocepacia derived NADPH-dependent short-chain dehydrogenases have shown excellent stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone, underlining the potential of biocatalysis in producing chiral alcohols, crucial intermediates in pharmaceutical synthesis (Yu, Li, Lu, & Zheng, 2018).
Advanced Materials
- Novel fluorinated aromatic diamine monomers have been synthesized and used to produce a series of fluorine-containing polyimides with excellent solubility, thermal stability, mechanical properties, and low dielectric constants. These materials are promising for applications requiring specific thermal and dielectric properties (Yin et al., 2005).
Propiedades
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO2/c16-14(17,18)9-6-10(15(19,20)21)8-11(7-9)22-4-3-12(23)13-2-1-5-24-13/h1-8,22H/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCXFUBLNSBVJS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4583915.png)
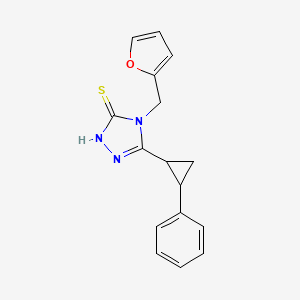
![2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4583927.png)
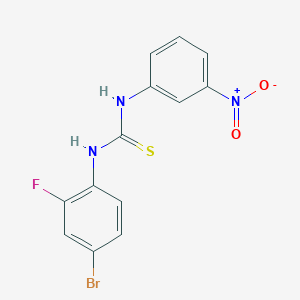
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)
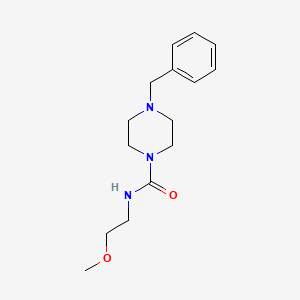
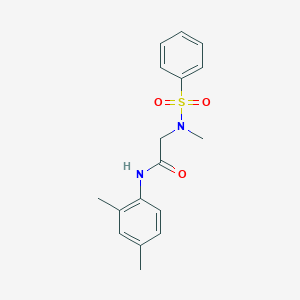
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
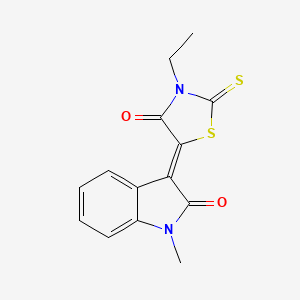
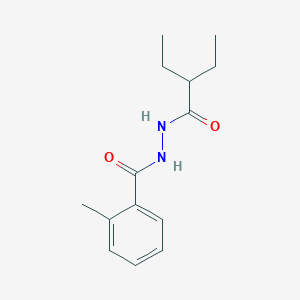
![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)